molecular formula C11H16O B7846232 1-(2,4-Dimethylphenyl)propan-1-ol

1-(2,4-Dimethylphenyl)propan-1-ol

Cat. No.: B7846232
M. Wt: 164.24 g/mol
InChI Key: CYQOCEDBJWGLAP-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C₁₀H₁₄O. It is a derivative of phenylpropanol, featuring a phenyl ring substituted with two methyl groups at positions 2 and 4, and a propan-1-ol group attached to the phenyl ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)propan-1-ol can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of 2,4-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reduction of 1-(2,4-Dimethylphenyl)propanone: The corresponding ketone, 1-(2,4-dimethylphenyl)propanone, can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)propan-1-ol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(2,4-dimethylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can convert the compound to its corresponding alkane derivative.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and heat.

  • Reduction: LiAlH₄, catalytic hydrogenation, and pressure.

  • Substitution: Lewis acids (e.g., AlCl₃), halogens (e.g., Br₂), and heat.

Major Products Formed:

  • Oxidation: 1-(2,4-dimethylphenyl)propanoic acid.

  • Reduction: 1-(2,4-dimethylphenyl)propane.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)propan-1-ol has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylphenyl)propan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)propan-1-ol is structurally similar to other phenylpropanol derivatives, such as:

  • 1-(3,5-Dimethylphenyl)propan-1-ol: This compound has methyl groups at positions 3 and 5 on the phenyl ring.

  • 1-(2,6-Dimethylphenyl)propan-1-ol: This compound has methyl groups at positions 2 and 6 on the phenyl ring.

Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQOCEDBJWGLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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